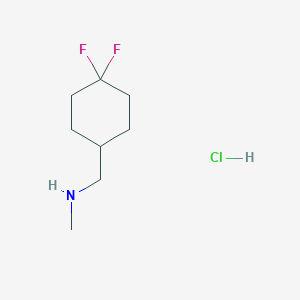
1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4,4-Difluorocyclohexyl)methanol” is a laboratory chemical . It is used in research and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of “(4,4-Difluorocyclohexyl)methanol” is C7H12F2O . For “1-(4,4-difluorocyclohexyl)ethanone”, the molecular formula is C12H20F2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4,4-Difluorocyclohexyl)methanol” include a density of 1.154 g/mL at 25 °C, a boiling point of 207-213 °C/760 mmHg, and a refractive index n20/D of 1.431 .
Scientific Research Applications
Carbonium Ion Formation and Stability
Research by Olah et al. (1967) on stable carbonium ions, specifically the 1-methylcyclopentyl cation, elucidates the stability and formation mechanisms of carbonium ions derived from cyclohexyl and cyclopentyl compounds. This foundational work on carbonium ion chemistry can indirectly inform the understanding of cyclohexylamine derivatives' reactivity and stability, including those of "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" (Olah, J. Bollinger, C. A. Cupas, & J. Lukas, 1967).
Reactivity of Cyclohexylamine Derivatives
Kimpe and Schamp (2010) discussed the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines, providing insights into the chemical behavior of cyclohexylamine derivatives under various conditions. These findings can be extrapolated to understand the reactivity patterns of "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" and similar compounds (N. Kimpe & N. Schamp, 2010).
Solvent Interactions in Fluorous Systems
Gerig's (2005) study on selective solvent interactions in a fluorous reaction system highlights the unique behavior of fluorous compounds, which could be relevant for understanding the solvent interactions of fluoro-substituted cyclohexylamines like "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride." This research can provide a foundation for designing reaction conditions and solvent systems optimized for the unique properties of fluoro-substituted amines (J. T. Gerig, 2005).
Synthesis and Characterization of Novel Polyimides
The synthesis and properties of organosoluble polyimides based on cyclohexane derivatives, as explored by Yang, Su, and Hsiao (2004), offer insights into the potential application of cyclohexylamine derivatives in the development of high-performance materials. This work underscores the utility of cyclohexylamine structures in synthesizing polymers with desirable thermal and mechanical properties, suggesting potential areas of application for "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" in material science (Chin‐Ping Yang, Yu-Yang Su, & Feng-Zhi Hsiao, 2004).
Safety And Hazards
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-11-6-7-2-4-8(9,10)5-3-7;/h7,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXDHLXHUQSNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

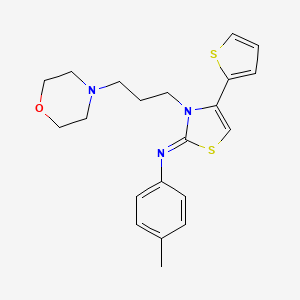
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
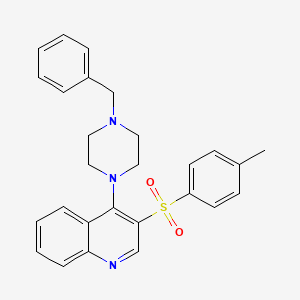
![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
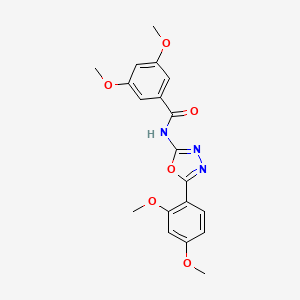
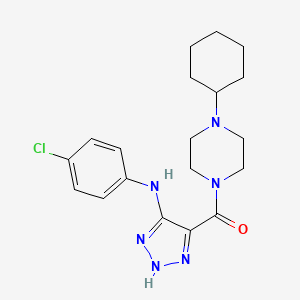
![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)
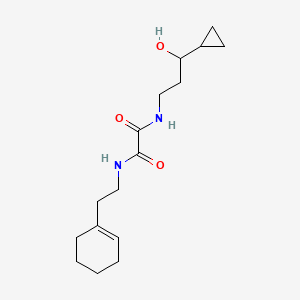
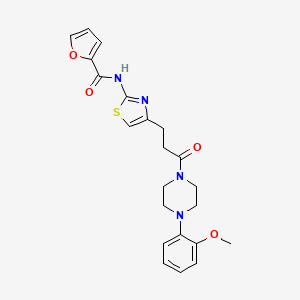

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)